

3-Bromo-5-ethynylpyridine: A Technical Guide for Advanced Synthesis and Application

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Compound of Interest

Compound Name: 3-Bromo-5-ethynylpyridine

Cat. No.: B079517

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Abstract

This technical guide provides an in-depth analysis of **3-Bromo-5-ethynylpyridine**, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document elucidates the molecule's fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis via a Sonogashira coupling and deprotection strategy, and explores its reactivity. A significant focus is placed on its application as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.^[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. The strategic disubstitution of the pyridine ring, as seen in **3-Bromo-5-ethynylpyridine**, offers a powerful platform for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties.

The presence of a bromine atom at the 3-position and an ethynyl group at the 5-position creates two distinct and orthogonally reactive sites. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.^[2] The terminal alkyne is also highly versatile, participating in reactions like the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and serving as a precursor for various other functional groups. This dual reactivity makes **3-Bromo-5-ethynylpyridine** a highly valuable intermediate for the synthesis of complex, biologically active molecules.

Physicochemical and Structural Properties

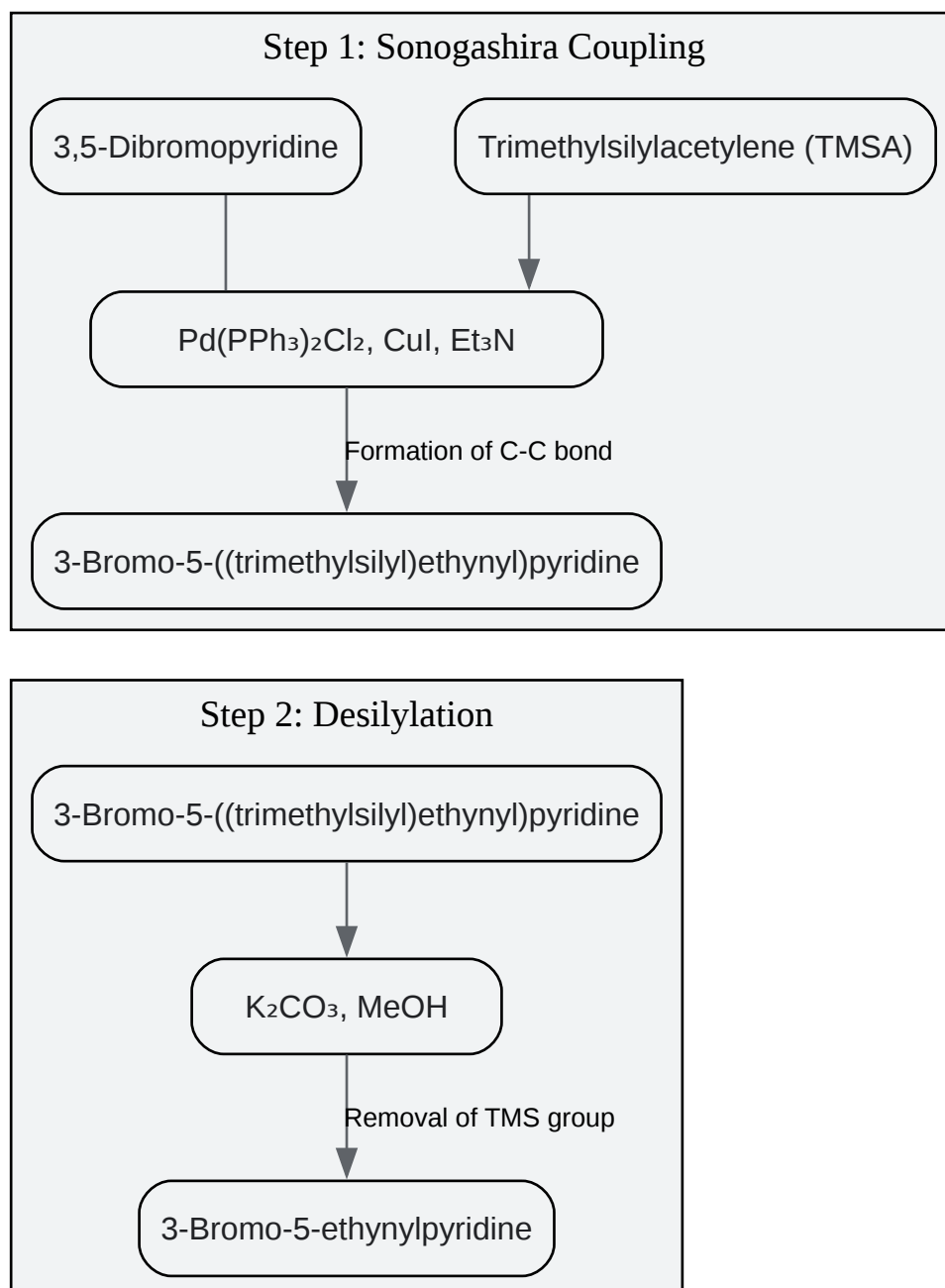
A thorough understanding of the fundamental properties of **3-Bromo-5-ethynylpyridine** is essential for its effective use in synthesis and for the interpretation of analytical data.

Property	Value	Source(s)
Chemical Formula	C ₇ H ₄ BrN	[3]
Molecular Weight	182.02 g/mol	[4]
CAS Number	866683-52-5	[4]
Appearance	Off-white to light yellow solid	
SMILES	<chem>C#Cc1cc(Br)ccn1</chem>	[3]
InChI	InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H	[3]
Monoisotopic Mass	180.95271 Da	[3]

Synthesis of 3-Bromo-5-ethynylpyridine: A Two-Step Approach

The most common and efficient synthesis of **3-Bromo-5-ethynylpyridine** involves a two-step sequence starting from the readily available 3,5-dibromopyridine. This process leverages the well-established Sonogashira cross-coupling reaction with a protected acetylene source, followed by a straightforward deprotection step.

Overall Synthesis Workflow



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Caption: Synthesis workflow for **3-Bromo-5-ethynylpyridine**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

- **Rationale:** The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp^2 -hybridized carbons (of the aryl halide) and sp -hybridized carbons (of the terminal alkyne).^[2] Using trimethylsilylacetylene (TMSA) as the alkyne source prevents the undesired homocoupling of the alkyne and allows for a cleaner reaction.^[5] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.^[2] Triethylamine (Et_3N) is used as a base to neutralize the HBr formed during the reaction.
- **Procedure:**
 - To a dry, argon-purged Schlenk flask, add 3,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride ($Pd(PPh_3)_2Cl_2$) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
 - Add anhydrous triethylamine (Et_3N) (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
 - To the resulting suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
 - Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
 - Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine as a solid.

Step 2: Synthesis of **3-Bromo-5-ethynylpyridine**

- **Rationale:** The trimethylsilyl (TMS) protecting group on the alkyne is labile under mild basic or fluoride-mediated conditions.^[5] A simple and effective method for its removal is the use of

potassium carbonate in methanol. This deprotection step regenerates the terminal alkyne, yielding the final product.

- Procedure:
 - Dissolve 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).
 - Add potassium carbonate (K_2CO_3) (2.0 eq) to the solution.
 - Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
 - Once the reaction is complete, remove the methanol under reduced pressure.
 - Add water to the residue and extract the product with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
 - Concentrate the filtrate under reduced pressure to obtain **3-Bromo-5-ethynylpyridine**. The product can be further purified by recrystallization if necessary.

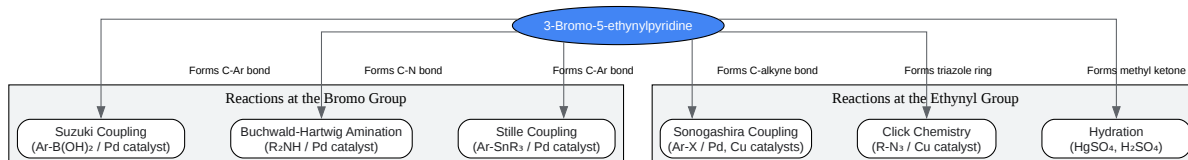
Characterization and Spectral Data

Proper characterization is crucial to confirm the identity and purity of the synthesized **3-Bromo-5-ethynylpyridine**. Below are the expected spectral data based on the structure and analysis of similar compounds.^{[6][7]}

Technique	Expected Observations
^1H NMR	Three aromatic protons in the pyridine ring, appearing as distinct multiplets or doublets of doublets. A singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm. The chemical shifts and coupling constants will be characteristic of a 3,5-disubstituted pyridine system.
^{13}C NMR	Seven distinct carbon signals. Two signals for the alkyne carbons (typically in the 70-90 ppm range). Five signals for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield.
Mass Spec	The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (^{19}Br and ^{81}Br in an approximately 1:1 ratio). The molecular ion peak (M^+) would be observed at m/z 181 and 183. High-resolution mass spectrometry (HRMS) should confirm the elemental composition ($\text{C}_7\text{H}_4\text{BrN}$).
IR Spec	A sharp, weak absorption band around 3300 cm^{-1} corresponding to the $\equiv\text{C-H}$ stretch. A sharp absorption band around $2100\text{-}2200\text{ cm}^{-1}$ for the $\text{C}\equiv\text{C}$ triple bond stretch. Characteristic aromatic C-H and $\text{C}=\text{C}/\text{C}=\text{N}$ stretching vibrations in the $3100\text{-}3000\text{ cm}^{-1}$ and $1600\text{-}1400\text{ cm}^{-1}$ regions, respectively.

Reactivity and Synthetic Utility

The dual functionality of **3-Bromo-5-ethynylpyridine** provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.



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